1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Overview
Description
1-(4-Fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[3,4-d]imidazole core, which is a fused bicyclic system incorporating both sulfur and nitrogen atoms. The presence of a fluorophenyl group further enhances its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The compound belongs to the class of imidazole derivatives . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets of “1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” would depend on its specific structure and properties.
Mode of Action
Imidazole derivatives can interact with their targets in various ways, such as by binding to active sites or allosteric sites, or by interacting with the lipid bilayer of cells . The exact mode of action of “this compound” would need to be determined through experimental studies.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways, depending on their specific targets . For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, or to modulate signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure and properties. Imidazole derivatives can have varying degrees of solubility, stability, and permeability, which can affect their absorption and distribution in the body . They can also be metabolized by various enzymes, and can be excreted through various routes .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Some imidazole derivatives have been found to have antimicrobial, anti-inflammatory, antitumor, and other effects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . These factors can affect the compound’s solubility, stability, and interactions with its targets.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, making this method versatile for producing substituted imidazoles.
Chemical Reactions Analysis
1-(4-Fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[3,4-d]imidazole core, especially at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Its unique chemical properties may find applications in the development of new catalysts and functional materials.
Comparison with Similar Compounds
1-(4-Fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can be compared with other similar compounds, such as:
(3aR,6aS)Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: This compound shares the thieno[3,4-d]imidazole core but lacks the fluorophenyl group, which may result in different chemical and biological properties.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide:
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2S2/c12-7-1-3-8(4-2-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOVVFASGLAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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